1-Benzofuran-2-yl(pyridin-3-yl)methanamine dihydrochloride
Description
1-Benzofuran-2-yl(pyridin-3-yl)methanamine dihydrochloride (CAS 1303889-76-0) is a bicyclic aromatic compound with a molecular formula of C₁₄H₁₄Cl₂N₂O and a molar mass of 297.18 g/mol . The structure consists of a benzofuran moiety (a fused benzene and furan ring) linked via a methanamine bridge to a pyridine ring. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and biochemical research.
Properties
IUPAC Name |
1-benzofuran-2-yl(pyridin-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O.2ClH/c15-14(11-5-3-7-16-9-11)13-8-10-4-1-2-6-12(10)17-13;;/h1-9,14H,15H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKXGAAMJOMUQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(C3=CN=CC=C3)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1303889-76-0 | |
| Record name | 1-(1-benzofuran-2-yl)-1-(pyridin-3-yl)methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 1-Benzofuran-2-yl(pyridin-3-yl)methanamine dihydrochloride involves several steps. One common synthetic route includes the reaction of benzofuran and pyridine derivatives under specific conditions to form the desired product. The reaction typically requires an inert atmosphere and room temperature conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Benzofuran-2-yl(pyridin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
The compound is primarily studied for its therapeutic potential , particularly in treating neurological disorders and cancer. Research indicates that it exhibits antimicrobial and anticancer properties:
- Antimicrobial Activity : The compound shows effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
- Anticancer Properties : In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Apoptosis induction |
| A549 (Lung Cancer) | 8.2 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 12.3 | Inhibition of DNA synthesis |
2. Biological Studies
Ongoing research focuses on the compound's interaction with specific molecular targets, particularly dopamine receptors, which may have implications for treating conditions like Parkinson's disease. This highlights its potential role in modulating neurotransmitter systems.
Mechanism of Action
The mechanism of action of 1-Benzofuran-2-yl(pyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-Benzofuran-2-yl(pyridin-3-yl)methanamine dihydrochloride with structurally related dihydrochloride salts and amine derivatives:
Structural and Functional Analysis:
Aromaticity and Solubility: The benzofuran-pyridinyl core in the target compound provides extended π-conjugation, which may enhance binding to aromatic-rich biological targets (e.g., neurotransmitter transporters) . The dihydrochloride salt in all listed compounds improves aqueous solubility compared to free-base counterparts, critical for in vitro assays .
Heterocyclic Substituent Effects: The triazole-containing derivative (C₈H₁₀Cl₂N₅) introduces three nitrogen atoms, likely improving hydrogen-bonding capacity and metabolic stability .
Molecular Weight and Bioavailability :
- The target compound (297.18 g/mol) has a higher molar mass than simpler analogs like the pyridinylphenyl derivative (257.16 g/mol), which may influence pharmacokinetic properties such as absorption and distribution .
Synthetic Routes :
- The benzofuran-pyridinyl compound is synthesized via reductive amination or salt formation, as inferred from similar dihydrochloride preparations . For example, (6-(Benzylsulfonyl)pyridin-3-yl)methanamine dihydrochloride was synthesized using mCPBA oxidation followed by HCl treatment , highlighting divergent methodologies for functional group introduction.
Research Implications and Limitations
While the provided evidence lacks direct pharmacological data for this compound, structural comparisons suggest its uniqueness lies in the benzofuran-pyridine scaffold. Further studies should explore:
- Binding Affinity : Comparative assays against receptors like serotonin or dopamine transporters.
- Metabolic Stability: Impact of dihydrochloride vs. monohydrochloride salts (e.g., ) on half-life .
- Toxicity : Heterocyclic substituents like thiophene or triazole may introduce unforeseen reactivity or metabolites .
Biological Activity
1-Benzofuran-2-yl(pyridin-3-yl)methanamine dihydrochloride is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, synthesis methods, and mechanisms of action, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound has the molecular formula C₁₄H₁₄Cl₂N₂O. The compound features a benzofuran ring and a pyridine ring linked by a methanamine group, which contributes to its diverse chemical properties and biological activities .
Structural Features
| Feature | Description |
|---|---|
| Benzofuran Ring | Aromatic structure contributing to bioactivity |
| Pyridine Ring | Enhances interaction with biological targets |
| Methanamine Group | Facilitates binding to receptors and enzymes |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Anticancer Activity
The compound has also been studied for its anticancer properties. In vitro studies demonstrate that it can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The activity is believed to be mediated through the induction of apoptosis and cell cycle arrest .
Case Study: Anticancer Efficacy
A recent study evaluated the efficacy of this compound on various cancer cell lines, revealing:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Apoptosis induction |
| A549 (Lung Cancer) | 8.2 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 12.3 | Inhibition of DNA synthesis |
These findings underscore the compound's potential as a lead for further drug development in oncology .
The mechanism of action of this compound involves interactions with specific molecular targets. Preliminary studies suggest that the compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Notably, it may affect neurotransmitter systems, which could explain its potential therapeutic applications in neurological disorders .
Interaction Studies
Ongoing research aims to elucidate how this compound interacts with cellular pathways and molecular targets. Specific studies focus on its binding affinity with dopamine receptors, which could be relevant for treating conditions such as Parkinson's disease .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of Benzofuran : Starting from appropriate precursors, the benzofuran ring is synthesized through cyclization reactions.
- Pyridine Attachment : The pyridine moiety is introduced via nucleophilic substitution or coupling reactions.
- Methanamine Linkage : Finally, the methanamine group is added to complete the structure.
Optimization of these synthetic routes is crucial for achieving high yield and purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
